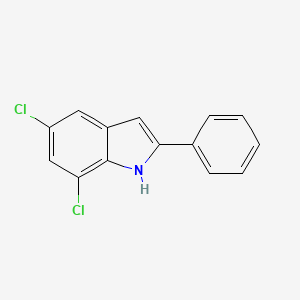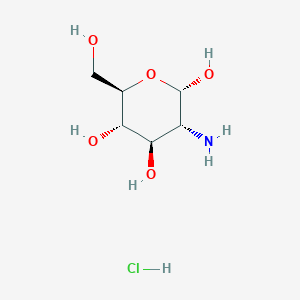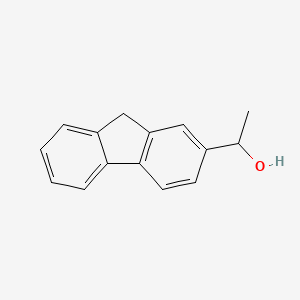
Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate: is a complex organic compound with the molecular formula C15H22BrNO3. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a bromophenyl group and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bromophenyl-substituted cyclobutyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like acetonitrile (MeCN) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include phenyl-substituted derivatives.
- Substitution products vary depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to target proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-bromophenyl)cyclopropylcarbamate
Uniqueness: tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring with a hydroxyl group. This structure provides distinct chemical properties, such as increased stability and specific reactivity, which are not observed in similar compounds .
Propiedades
Fórmula molecular |
C16H22BrNO3 |
|---|---|
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C16H22BrNO3/c1-14(2,3)21-13(19)18-16(9-15(4,20)10-16)11-5-7-12(17)8-6-11/h5-8,20H,9-10H2,1-4H3,(H,18,19) |
Clave InChI |
YMRQKVDSGVATKW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















